

An In-depth Technical Guide on the Thermochemical Data of Neopentylamine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Neopentylamine	
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Introduction

Neopentylamine, systematically named 2,2-dimethylpropan-1-amine, is a primary amine with a unique sterically hindered neopentyl group. This structure imparts distinct physical and chemical properties that make it a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. A thorough understanding of its thermochemical properties is crucial for reaction engineering, process design, safety analysis, and computational modeling in drug development and materials science. This guide provides a comprehensive overview of the available thermochemical data for **neopentylamine**, details on the experimental methodologies used to determine these properties, and visualizations of relevant processes.

Core Thermochemical Data

The thermochemical data for **neopentylamine**, including both experimentally determined and calculated values, are summarized below. It is important to note that while some key values have been experimentally determined, others are based on established computational methods.

Table 1: Key Thermochemical Properties of Neopentylamine



Property	Value	Units	Source/Method
Enthalpy of Formation (gas, 298.15 K)	-121.49	kJ/mol	Calculated (Joback Method)[1]
Gibbs Free Energy of Formation (298.15 K)	60.51	kJ/mol	Calculated (Joback Method)[1]
Enthalpy of Vaporization	32.32	kJ/mol	Experimental[2]
Enthalpy of Fusion	6.49	kJ/mol	Calculated (Joback Method)[1]
Proton Affinity	928.30	kJ/mol	Experimental (NIST) [1][2]
Gas Basicity	894.00	kJ/mol	Experimental (NIST) [1][2]
Ideal Gas Heat Capacity (Cp,gas)	Not Available	J/(mol·K)	-
Standard Entropy (S°)	Not Available	J/(mol·K)	-

Table 2: Physical Properties of Neopentylamine



Property	Value	Units	Source
Molecular Formula	C5H13N	-	[3][4]
Molecular Weight	87.1634	g/mol	[3][4]
Boiling Point	80 - 82	°C	[5]
Melting Point	-70	°C	[5]
Density (at 20°C)	0.74	g/cm³	[5]
pKa (at 25°C)	10.15	-	[2]
Critical Temperature (Tc)	576.55	К	Calculated (Joback Method)[1]
Critical Pressure (Pc)	3801.00	kPa	Calculated (Joback Method)[1]

Experimental Protocols

Detailed experimental protocols for the determination of thermochemical data for **neopentylamine** are not extensively published. However, the following sections describe the general and standard methodologies that are employed for organic amines.

Determination of Enthalpy of Formation (Combustion Calorimetry)

The standard enthalpy of formation (ΔfH°) of an organic compound like **neopentylamine** is typically determined indirectly from its enthalpy of combustion (ΔcH°).

- Sample Preparation: A precise mass of high-purity neopentylamine is encapsulated in a container suitable for combustion, such as a gelatin capsule or a polyethylene ampoule.
- Calorimeter Setup: The experiment is conducted in a bomb calorimeter. The "bomb" is a
 constant-volume stainless steel vessel that is pressurized with a high-purity oxygen
 atmosphere (typically around 30 atm). A small, known amount of water is added to the bomb
 to ensure that the final combustion products are in their standard states.



- Calibration: The heat capacity of the calorimeter system is determined by combusting a
 certified standard reference material, most commonly benzoic acid, for which the energy of
 combustion is precisely known.
- Combustion: The encapsulated **neopentylamine** is placed in the bomb, and ignition is initiated by passing an electric current through a fuse wire. The complete combustion of **neopentylamine** yields carbon dioxide (CO2), water (H2O), and nitrogen gas (N2).
- Temperature Measurement: The temperature change of the water bath surrounding the bomb is meticulously recorded with a high-precision thermometer.
- Data Analysis: The gross heat of combustion is calculated from the observed temperature
 rise and the heat capacity of the calorimeter. Corrections are applied for the heat of
 combustion of the capsule material and the fuse wire, as well as for the formation of nitric
 acid from the nitrogen in the sample. From the corrected heat of combustion at constant
 volume (ΔcU), the enthalpy of combustion at constant pressure (ΔcH°) is calculated. Finally,
 the standard enthalpy of formation is determined using Hess's Law, by subtracting the
 enthalpy of combustion of the compound from the sum of the standard enthalpies of
 formation of the combustion products (CO2 and H2O).

Determination of Heat Capacity

The heat capacity (Cp) of liquid **neopentylamine** can be measured using techniques such as differential scanning calorimetry (DSC) or adiabatic calorimetry.

- Differential Scanning Calorimetry (DSC):
 - A small, accurately weighed sample of **neopentylamine** is sealed in an aluminum pan. An
 empty, sealed pan is used as a reference.
 - The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program, typically a linear heating rate.
 - The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is directly proportional to the heat capacity of the sample.

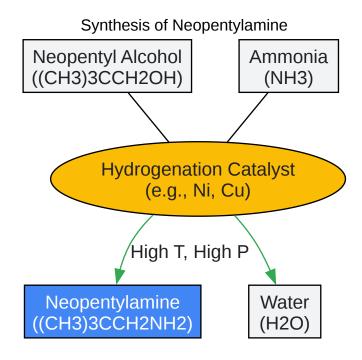


- The DSC is calibrated using a standard material with a known heat capacity, such as sapphire.
- Adiabatic Calorimetry:
 - A known mass of the sample is placed in a calorimeter that is carefully insulated to minimize heat exchange with the surroundings.
 - A measured amount of electrical energy is supplied to a heater within the calorimeter, and the resulting temperature increase of the sample is recorded.
 - The heat capacity is calculated from the electrical energy input and the measured temperature change. This method is highly accurate but more complex and timeconsuming than DSC.

Visualizations Synthesis of Neopentylamine

Neopentylamine is typically synthesized via the reductive amination of neopentyl alcohol. The reaction involves the conversion of the alcohol to an aldehyde or ketone intermediate, which then reacts with ammonia to form an imine, followed by reduction to the amine. A common industrial method involves the direct reaction of neopentyl alcohol with ammonia over a hydrogenation catalyst at elevated temperature and pressure.





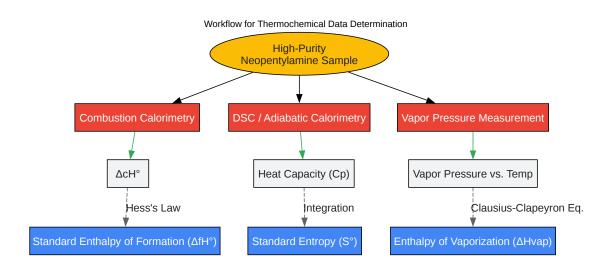
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Caption: Reaction pathway for the synthesis of neopentylamine.

General Workflow for Thermochemical Data Determination

The experimental determination of the key thermochemical properties of a compound like **neopentylamine** follows a structured workflow, often involving multiple experimental techniques.





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Caption: Experimental workflow for determining thermochemical properties.

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- To cite this document: BenchChem. [An In-depth Technical Guide on the Thermochemical Data of Neopentylamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1198066#thermochemical-data-for-neopentylamine]

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